4-Chloro-6-cyclopropylpyrimidin-2-amine
Overview
Description
4-Chloro-6-cyclopropylpyrimidin-2-amine is a heterocyclic compound belonging to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is of significant interest due to its potential pharmacological applications and its role as a building block in the synthesis of various bioactive molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-cyclopropylpyrimidin-2-amine typically involves the step-wise introduction of substituents onto the pyrimidine ring. One common method includes the nucleophilic substitution of a chloro group at the 4-position of the pyrimidine ring with a cyclopropylamine under basic conditions . The reaction conditions often involve the use of solvents such as N-methylpyrrolidone and bases like potassium tert-butoxide .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6-cyclopropylpyrimidin-2-amine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group at the 4-position can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols under basic conditions.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield various substituted pyrimidines .
Scientific Research Applications
4-Chloro-6-cyclopropylpyrimidin-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and antiviral activities.
Industry: Used in the development of agrochemicals and other industrial products
Mechanism of Action
The mechanism of action of 4-Chloro-6-cyclopropylpyrimidin-2-amine involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-6-phenylpyrimidin-2-amine
- 4-Chloro-6-methylpyrimidin-2-amine
- 4-Chloro-6-ethylpyrimidin-2-amine
Uniqueness
4-Chloro-6-cyclopropylpyrimidin-2-amine is unique due to the presence of the cyclopropyl group, which can impart distinct steric and electronic properties. This can influence its reactivity and biological activity compared to other similar compounds .
Properties
IUPAC Name |
4-chloro-6-cyclopropylpyrimidin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClN3/c8-6-3-5(4-1-2-4)10-7(9)11-6/h3-4H,1-2H2,(H2,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXBBHTZHROZBCL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NC(=N2)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901280486 | |
Record name | 4-Chloro-6-cyclopropyl-2-pyrimidinamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901280486 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21573-09-1 | |
Record name | 4-Chloro-6-cyclopropyl-2-pyrimidinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=21573-09-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chloro-6-cyclopropyl-2-pyrimidinamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901280486 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-chloro-6-cyclopropylpyrimidin-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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